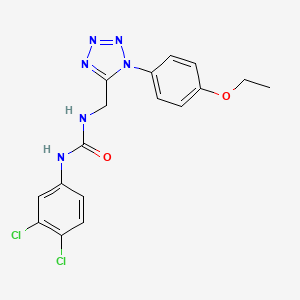
1-(3,4-dichlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3,4-dichlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative characterized by the presence of a 3,4-dichlorophenyl group and a 1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl moiety. Urea derivatives are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, the synthesis of related urea compounds can be inferred. For instance, the synthesis of 1,3-disubstituted ureas with various phenyl fragments, including those with chlorine substituents, has been reported with yields ranging from 33 to 80% . The synthesis of these compounds typically involves the reaction of an isocyanate with an amine. In the case of the compound , the synthesis would likely involve the reaction of an appropriate isocyanate with a 1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methylamine.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a carbonyl group flanked by two amine groups. In the case of this compound, additional structural complexity is introduced by the dichlorophenyl and tetrazolyl groups. These substituents can influence the molecular conformation, electronic distribution, and potential for intermolecular interactions, which are important for the biological activity and physical properties of the compound.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including those that involve the amine or carbonyl groups. For example, the protecting group di-(4-methoxyphenyl)methyl has been shown to facilitate the synthesis of urethanes, which are closely related to ureas . The removal of such protecting groups can be achieved using reagents like ceric ammonium nitrate on silica or 2,3-dichloro-5,6-dicyanoquinone. These reactions are relevant for the synthesis and modification of urea derivatives, including the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of dichlorophenyl and tetrazolyl groups in this compound would likely affect its solubility, melting point, and stability. The electronic effects of the chlorine atoms and the potential hydrogen bonding from the tetrazolyl group could also impact the compound's reactivity. Although the specific properties of this compound are not discussed in the provided papers, related compounds have been studied for their hypocholesteremic effects in rats, suggesting potential biological activity .
科学的研究の応用
Corrosion Inhibition
Urea derivatives have been investigated for their effectiveness as corrosion inhibitors. A study by Bahrami and Hosseini (2012) found that certain urea compounds exhibit significant inhibition of mild steel corrosion in acidic solutions, acting as mixed-type inhibitors. The adsorption of these inhibitors on the metal surface was confirmed, suggesting their potential in protecting metals from corrosion (Bahrami & Hosseini, 2012).
Nonlinear Optical Materials
Research by Shettigar et al. (2006) on bis-chalcone derivatives, including those with urea structures, demonstrated their significant potential in nonlinear optical applications. These compounds showed considerable second harmonic generation (SHG) efficiencies and third-order nonlinear optical properties, making them candidates for optical limiting materials (Shettigar et al., 2006).
Antitumor Activities
Ling et al. (2008) synthesized novel thiazolyl urea derivatives and evaluated their antitumor activities. Some compounds exhibited promising results, indicating the potential of urea derivatives in cancer therapy (Ling et al., 2008).
Gelation Properties
A study by Lloyd and Steed (2011) explored the gelation properties of a urea derivative, finding that its ability to form hydrogels and the physical properties of these gels could be tuned by the identity of the anion. This highlights the utility of such compounds in materials science, particularly in designing gels with specific characteristics (Lloyd & Steed, 2011).
Insecticides
Urea derivatives have also been studied for their insecticidal properties. Mulder and Gijswijt (1973) investigated two urea insecticides that interfere with cuticle deposition in insects, demonstrating a novel mode of action that could lead to the development of safer and more effective insecticides (Mulder & Gijswijt, 1973).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O2/c1-2-27-13-6-4-12(5-7-13)25-16(22-23-24-25)10-20-17(26)21-11-3-8-14(18)15(19)9-11/h3-9H,2,10H2,1H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPDKIIZUNQRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

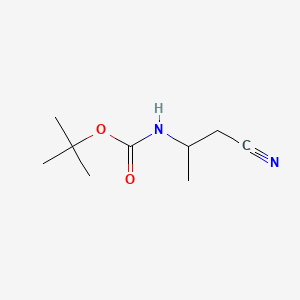
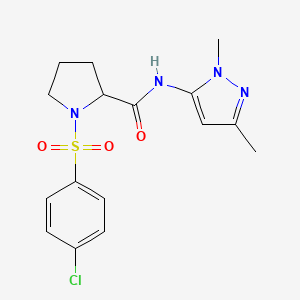
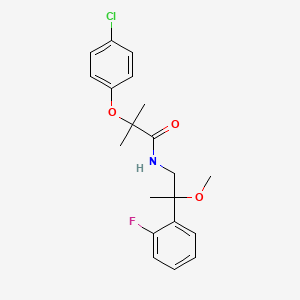
![Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3010114.png)
![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)

![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)
![(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3010125.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)
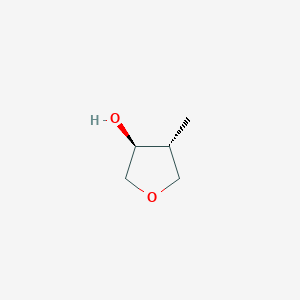

![N-(2-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3010130.png)

